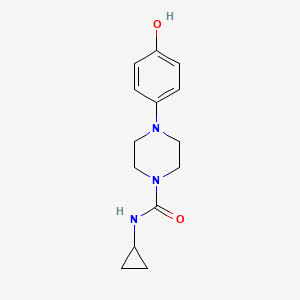
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as JNJ-40411813, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide increases the levels of 2-AG in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to increase the levels of 2-AG in the brain, which activates the endocannabinoid system. This leads to the activation of various signaling pathways that are involved in neuroprotection, anti-inflammation, and synaptic plasticity. N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, including its high selectivity for MAGL, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has some limitations, including its relatively low solubility in water and its short half-life in vivo.
Future Directions
There are several future directions for the research on N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. One direction is to further investigate its potential for the treatment of various neurological disorders in clinical trials. Another direction is to explore its potential for the treatment of other diseases, such as cancer and metabolic disorders. Additionally, further research is needed to optimize the synthesis of N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide and improve its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3,4-difluoroaniline, which is then reacted with 4-hydroxypiperidine to form the intermediate compound. This intermediate is then reacted with propanoyl chloride to form N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. The overall yield of the synthesis is approximately 40%.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to enhance the effects of other drugs used for the treatment of these disorders.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9(18-6-4-11(19)5-7-18)14(20)17-10-2-3-12(15)13(16)8-10/h2-3,8-9,11,19H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEOOCXBBZPPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)

![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![4-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-2-propan-2-ylpyrimidine](/img/structure/B7545895.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)